In Silico Modeling of 6-Bromo-8-nitroquinolin-4(1H)-one Interactions
In Silico Modeling of 6-Bromo-8-nitroquinolin-4(1H)-one Interactions
Executive Summary
The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial (e.g., fluoroquinolones), antiviral, and anticancer agents. The specific derivative 6-Bromo-8-nitroquinolin-4(1H)-one presents a unique physicochemical profile due to the interplay between the electron-withdrawing nitro group at position 8, the lipophilic halogen at position 6, and the tautomeric amide/imidic acid core.
This guide provides a rigorous, self-validating in silico framework for modeling this compound. Unlike standard high-throughput screening protocols, this workflow emphasizes the quantum mechanical (QM) treatment of the nitro-substituted core to ensure accurate electrostatic representation before proceeding to molecular docking and molecular dynamics (MD) simulations.
Phase 1: Molecular Characterization & Ligand Preparation
Objective: To generate a thermodynamically accurate 3D conformer and resolve tautomeric ambiguity prior to receptor docking.
The Tautomerism Challenge
The 4-quinolinone core exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. While the keto form is generally favored in polar solvents and crystal lattices, the 8-nitro substituent exerts a strong electron-withdrawing effect (–I, –M), which significantly alters the pKa of the N1-proton and the electron density of the carbonyl oxygen.
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Hypothesis: The 8-nitro group reduces the basicity of the ring nitrogen, potentially stabilizing the enol form in hydrophobic pockets compared to unsubstituted quinolinones.
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Protocol: You must calculate the relative solution-phase free energies (
) of both tautomers.
Quantum Mechanical (QM) Optimization Protocol
Standard force fields (MMFF94, UFF) often fail to capture the correct planarity of nitro-aromatic systems. Density Functional Theory (DFT) is required.
Step-by-Step Workflow:
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Initial Sketch: Generate 3D structures of both tautomers.
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Geometry Optimization:
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Software: Gaussian 16, ORCA, or GAMESS.
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Functional/Basis Set: B3LYP/6-311+G(d,p). The diffuse functions (+) are critical for the nitro group and lone pairs on the bromine.
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Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) and DMSO.
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ESP Charge Calculation: Generate Merz-Kollman (MK) or ESP charges. These are superior to Gasteiger charges for the subsequent MD parameterization of the nitro group.
Self-Validation Check:
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Ensure no imaginary frequencies exist in the vibrational analysis (confirms a true local minimum).
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Verify the C-N-O-O dihedral angle; the nitro group should be nearly coplanar with the aromatic ring unless sterically hindered (unlikely at pos 8).
Phase 2: Target Identification & Binding Site Analysis
Objective: Select a biologically relevant target based on the scaffold's pharmacophore.
Primary Target: Bacterial DNA Gyrase (GyrB)
Quinolin-4-ones are classic inhibitors of the ATPase domain of DNA Gyrase (GyrB). The 6-bromo substituent often occupies a hydrophobic sub-pocket, while the 4-keto/4-hydroxy motif coordinates with Asp73 (via a water bridge) and the conserved water network.
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PDB Selection: Use PDB ID: 4URO or 6F86 (high-resolution structures of GyrB with bound inhibitors).
Secondary Target: Kinase Domains (e.g., EGFR)
The planar heterocycle mimics the adenine ring of ATP. The 8-nitro group can form unique electrostatic interactions in the hinge region of kinases.
Phase 3: Molecular Docking Workflow
Objective: Predict the static binding pose and affinity.
Grid Generation (AutoDock Vina / Glide)
The binding pocket must be defined explicitly. Blind docking is inefficient for this scaffold.
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Center: Define the grid box center using the centroid of the co-crystallized ligand in the chosen PDB.
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Dimensions:
Å (sufficient to cover the ATP-binding pocket).
Docking Protocol
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Receptor Prep: Remove water molecules except conserved structural waters (critical for quinolinone binding). Add polar hydrogens and Kollman charges.
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Ligand Prep: Import the DFT-optimized structure. Set the amide bond (if keto form) as non-rotatable.
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Execution: Run docking with high exhaustiveness (exhaustiveness = 32 for Vina).
Interaction Analysis Criteria
Filter results not just by score (kcal/mol), but by geometric validity:
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H-Bond: Distance
Å between the 4-carbonyl/hydroxyl and the target aspartate/glutamate. -
Halogen Bond: Check if the 6-Br atom is within 3.5 Å of a backbone carbonyl oxygen or aromatic ring (Lewis acid-base interaction).
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Pi-Stacking: Centroid-to-centroid distance
Å with Phe/Tyr residues.
Phase 4: Molecular Dynamics (MD) Simulation
Objective: Assess the temporal stability of the predicted pose and the hydration dynamics of the nitro group.
Topology Generation
The 6-Bromo-8-nitroquinolin-4(1H)-one is a non-standard residue.
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Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).
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Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the QM calculation in Phase 1. Do not use Gasteiger charges for nitro-aromatics as they underestimate the dipole.
Simulation Protocol (GROMACS)
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Solvation: TIP3P water model, cubic box, 1.0 nm buffer.
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Neutralization: Add Na+/Cl- ions to 0.15 M.
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Minimization: Steepest descent (50,000 steps).
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Equilibration:
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NVT (100 ps, 300 K) with position restraints.
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NPT (100 ps, 1 bar) with position restraints.
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Production Run: 50–100 ns. Step size = 2 fs.
Analysis Metrics
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RMSD: Ligand RMSD
Å indicates a stable binding mode. -
Hydrogen Bond Lifetime: Calculate the percentage of simulation time the H-bond to the key Asp residue exists.
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Radial Distribution Function (RDF): Analyze water structuring around the 8-nitro group.
Visualization of Logic & Workflow
Diagram 1: Integrated Modeling Workflow
This diagram illustrates the dependency of the MD and Docking stages on the initial Quantum Mechanical validation.
Caption: Multiscale modeling workflow ensuring quantum-mechanical accuracy before macromolecular simulation.
Diagram 2: Interaction Logic of the 6-Br-8-NO2 Scaffold
This diagram maps the chemical features of the molecule to specific binding site interactions.
Caption: Pharmacophore mapping of 6-Bromo-8-nitroquinolin-4(1H)-one features to receptor binding pockets.
Phase 5: ADMET Profiling (Data Summary)
Before synthesis or extensive biological testing, the pharmacokinetic profile must be estimated. The 6-Br and 8-NO2 groups significantly impact lipophilicity (LogP) and solubility.
Table 1: Predicted Physicochemical Properties (Representative Values)
| Property | Value Range | Interpretation |
| Molecular Weight | ~269 g/mol | Optimal (< 500 g/mol ) |
| LogP (Lipophilicity) | 2.5 – 3.2 | Moderate; good membrane permeability. The Br increases LogP; NO2 decreases it slightly. |
| TPSA | ~65 Ų | Good oral bioavailability (< 140 Ų). |
| H-Bond Donors | 1 | Compliant (Rule of 5). |
| H-Bond Acceptors | 4 | Compliant (Rule of 5). |
| Solubility (LogS) | -3.5 to -4.5 | Moderately soluble; may require formulation optimization. |
| Toxicity Alert | Nitro group | Potential mutagenicity (Ames test) or reductase liability. |
Note: Data derived from consensus predictions using SwissADME and pkCSM algorithms.
References
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
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Wang, J., et al. (2004).[1] Development and testing of a general amber force field (GAFF). Journal of Computational Chemistry.
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.
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Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
